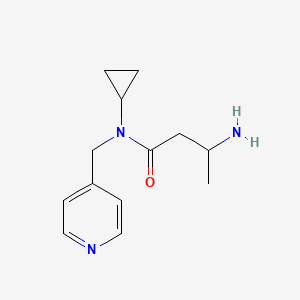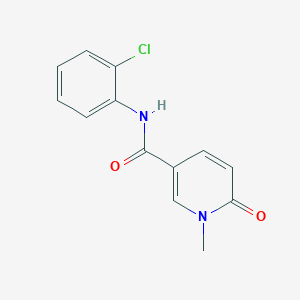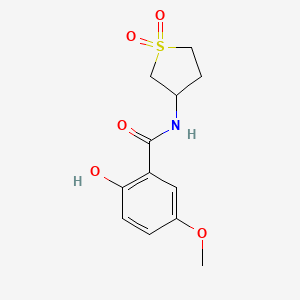
3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, commonly known as ACY-241, is a novel and selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression, cell signaling, and protein degradation. ACY-241 has shown promising results in preclinical studies for the treatment of multiple myeloma and other cancers.
Wirkmechanismus
ACY-241 selectively inhibits 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, which is involved in the regulation of protein degradation and cell signaling pathways. 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide inhibition leads to the accumulation of misfolded proteins and activation of the unfolded protein response (UPR) pathway, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
ACY-241 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the anti-tumor effects of other chemotherapeutic agents. ACY-241 has also been shown to enhance the immune response against cancer cells by increasing the expression of tumor antigens and activating T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ACY-241 is its selectivity for 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, which reduces the risk of off-target effects. ACY-241 has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, the limitations of ACY-241 include its limited solubility in aqueous solutions and the potential for drug resistance in cancer cells.
Zukünftige Richtungen
There are several future directions for the research and development of ACY-241. One direction is to investigate the potential of ACY-241 in combination with other chemotherapeutic agents for the treatment of multiple myeloma and other cancers. Another direction is to develop more potent and selective 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide inhibitors based on the structure of ACY-241. Finally, there is a need to investigate the potential of ACY-241 in other diseases where 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide plays a role, such as neurodegenerative disorders and inflammatory diseases.
Synthesemethoden
The synthesis of ACY-241 involves the reaction of cyclopropylamine with 4-bromomethylpyridine to form N-cyclopropyl-N-(pyridin-4-ylmethyl)amine. This intermediate is then reacted with 3-aminobutanamide hydrochloride to form 3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide.
Wissenschaftliche Forschungsanwendungen
ACY-241 has been extensively studied in preclinical models of multiple myeloma and other cancers. In vitro studies have shown that ACY-241 inhibits the growth of multiple myeloma cells and induces apoptosis (programmed cell death) in these cells. In vivo studies have shown that ACY-241 inhibits tumor growth and prolongs survival in mouse models of multiple myeloma.
Eigenschaften
IUPAC Name |
3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(14)8-13(17)16(12-2-3-12)9-11-4-6-15-7-5-11/h4-7,10,12H,2-3,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOVUNGGCHYOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(CC1=CC=NC=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)


![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
